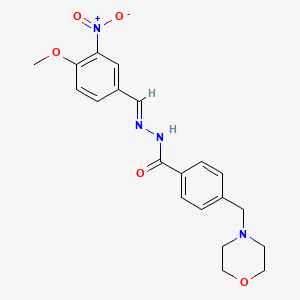

![molecular formula C19H30N2O3 B5536990 (1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)

(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of molecules related to "(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol" often involves complex organic reactions. For instance, molecules with similar azaspiro structures and substituted pyrrol rings, like the 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, are synthesized to achieve potent antibacterial activity, involving stereoselective synthesis techniques to obtain desired enantiomers with specific configurations at asymmetric carbon centers (Odagiri et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to the target molecule often involves X-ray crystallography to determine stereochemistry and conformation. For example, enantiomers of unnatural cyclic α-amino acids, which share structural features with the target molecule, have been studied to understand their crystal structures and conformational behaviors, providing insights into the stereochemistry and molecular interactions of such complex molecules (Żesławska et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving molecules with azaspiro structures and related functionalities can be diverse and complex. For instance, reactions involving N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes and phenylhydrazine lead to diastereoselective formation of novel 1,2,4-triazole derivatives, showcasing the reactivity and chemical versatility of these compounds (Belikov et al., 2017).

Physical Properties Analysis

The physical properties of molecules like "(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol" are crucial for understanding their behavior in different environments. These properties are often studied through techniques like NMR spectroscopy, which can be used to assign absolute configurations and understand the molecular structure in detail, as seen in studies of similar compounds (Jakubowska et al., 2013).

Chemical Properties Analysis

The chemical properties of such molecules are characterized by their reactivity and interactions with other chemical entities. Studies on related compounds, such as the synthesis of 2-azaspiro[4.6]undec-7-enes, highlight the chemical transformations and reactivities that these types of molecules can undergo, providing insights into the broader chemical properties of the target compound (Yeh et al., 2012).

科学的研究の応用

Antibacterial Applications

One study focused on the design, synthesis, and biological evaluation of novel quinoline derivatives, including compounds structurally analogous to "(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol," demonstrating potent in vitro and in vivo antibacterial activity against respiratory pathogens. These compounds, including the quinoline derivative with (S)-configuration, showed excellent activity against gram-positive, gram-negative, and atypical strains, along with multidrug-resistant and quinolone-resistant pathogens, highlighting their potential as antibacterial agents for treating respiratory infections (Odagiri et al., 2013).

Antiviral Applications

A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated against human coronavirus and influenza virus, revealing specific compounds that inhibited human coronavirus replication. This research illustrates the antiviral potential of spiro-compounds, particularly against coronaviruses, suggesting a promising avenue for antiviral drug development (Apaydın et al., 2019).

Anti-inflammatory and Analgesic Applications

Compounds related to "(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol" were synthesized, showing dual inhibitory activity on prostaglandin and leukotriene synthesis, which are key mediators of inflammation. Some of these compounds exhibited anti-inflammatory activities comparable to indomethacin, a nonsteroidal anti-inflammatory drug, with reduced ulcerogenic effects, indicating their potential as safer anti-inflammatory and analgesic agents (Ikuta et al., 1987).

特性

IUPAC Name |

(1-tert-butylpyrrol-3-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-17(2,3)21-9-6-14(13-21)16(23)20-10-7-19(8-11-20)15(22)12-18(19,4)24-5/h6,9,13,15,22H,7-8,10-12H2,1-5H3/t15-,18+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTOQMWWUISYJB-QAPCUYQASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C12CCN(CC2)C(=O)C3=CN(C=C3)C(C)(C)C)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H](C12CCN(CC2)C(=O)C3=CN(C=C3)C(C)(C)C)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-tert-butylpyrrol-3-yl)-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-7-yl]methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)

![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)

![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)

![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)

![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)

![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)

![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)